molecular formula C16H23NO6 B1455325 Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate CAS No. 1187930-62-6

Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate

Cat. No.: B1455325
CAS No.: 1187930-62-6
M. Wt: 325.36 g/mol
InChI Key: ZMFOEEVRFPJUKX-UHFFFAOYSA-N
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Description

Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate, also known as tert-Butyl 4-(2-amino-ethyl)-benzoate, is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.3 . The compound is typically in the form of a yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a yellow liquid . Its molecular weight is 221.3 , and its empirical formula is C13H19NO2 .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl esters, including structures similar to "Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate," are often used in organic synthesis due to their stability and ease of handling. For example, base-promoted cyclization of tert-butyl esters has been used to synthesize complex organic molecules, such as spirocyclic indoline lactone, demonstrating the versatility of tert-butyl esters in synthetic organic chemistry (Hodges, Wang, & Riley, 2004).
  • Tert-butyl esters have also been explored as chain transfer agents in polymerization reactions, highlighting their potential in material science applications. For instance, tert-butyl acetate was used in the cationic copolymerization of vinyl ether and oxirane, indicating the role of tert-butyl esters in developing new polymeric materials (Hotta, Kanazawa, & Aoshima, 2020).

Medicinal Chemistry and Drug Design

  • In the realm of medicinal chemistry, tert-butyl ester derivatives are often key intermediates in the synthesis of pharmaceutical compounds. For example, the synthesis of novel triazolyl-indole derivatives with tert-butyl groups has been investigated for their antimicrobial properties, illustrating the importance of tert-butyl esters in drug discovery and development (Boraei, Soliman, Haukka, & Barakat, 2021).

Advanced Materials and Catalysis

  • Tert-butyl esters are used in the synthesis of advanced materials, such as in the preparation of tetranuclear and pentanuclear compounds of rare-earth metals. These compounds have been studied for their magnetic properties, contributing to the field of magnetochemistry and potential applications in data storage and spintronics (Yadav, Mondal, Mereacre, Jana, Powell, & Roesky, 2015).

Properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C2H2O4/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;3-1(4)2(5)6/h4-7H,8-10,15H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFOEEVRFPJUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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